2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol
Description
2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol is an organic compound that features a complex structure with both aromatic and heterocyclic components
Properties
IUPAC Name |
2-[[2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c1-10-8-19-15(20-9-10)14(18-4-5-21)6-11-2-3-12(16)7-13(11)17/h2-3,7-9,14,18,21H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQSCWDDKIOARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-difluorophenyl intermediate, which is then reacted with a 5-methylpyrimidin-2-yl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals to facilitate the coupling reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol: shares similarities with other fluorinated aromatic compounds and pyrimidine derivatives.
2,4-Difluorophenol: A simpler compound with similar aromatic properties.
5-Methylpyrimidine: A heterocyclic compound with a similar pyrimidine ring structure.
Uniqueness
The uniqueness of 2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol lies in its combined aromatic and heterocyclic structure, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
